molecular formula C8H4BrN3 B372511 3-Bromo-1-(dicyanomethylide)pyridinium

3-Bromo-1-(dicyanomethylide)pyridinium

Cat. No.: B372511
M. Wt: 222.04g/mol
InChI Key: PKQXNZLPIDREAC-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic description for a compound of this type. Specific properties and applications for "3-Bromo-1-(dicyanomethylide)pyridinium" must be verified with experimental data. This compound is a pyridinium ylide, characterized by a dicyanomethylide group attached to the pyridinium nitrogen. Molecules of this class are valuable intermediates in organic synthesis. The bromine atom at the 3-position offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille) or nucleophilic substitution, enabling the construction of more complex molecular architectures. The strong electron-withdrawing nature of the dicyanomethylide group suggests potential utility in the synthesis of push-pull chromophores for materials science or as a precursor in cyclization reactions to access novel nitrogen-containing heterocycles . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04g/mol

IUPAC Name

[2-(3-bromopyridin-1-ium-1-yl)-2-cyanoethenylidene]azanide

InChI

InChI=1S/C8H4BrN3/c9-7-2-1-3-12(6-7)8(4-10)5-11/h1-3,6H

InChI Key

PKQXNZLPIDREAC-UHFFFAOYSA-N

SMILES

C1=CC(=C[N+](=C1)C(=C=[N-])C#N)Br

Canonical SMILES

C1=CC(=C[N+](=C1)C(=C=[N-])C#N)Br

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

3-Bromo-1-(dicyanomethylide)pyridinium possesses a pyridinium ring substituted with bromine and dicyanomethylide groups. The molecular formula is C9H6BrN4C_9H_6BrN_4, with a molecular weight of 244.07 g/mol. The presence of the dicyanomethylide moiety enhances its reactivity, making it suitable for various chemical transformations.

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to participate in nucleophilic substitution reactions. It can serve as an electrophilic species in the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Cyclization Reactions: The dicyanomethylide group can facilitate cyclization processes, resulting in the formation of heterocyclic compounds.

Photochemistry

This compound has shown potential in photochemical applications due to its ability to absorb light and undergo photochemical reactions. This property is particularly useful in:

  • Photoinitiators for Polymerization: The compound can act as a photoinitiator in polymerization processes, enabling the development of light-sensitive materials.
  • Dyes and Pigments: Its strong absorption characteristics make it suitable for use as a dye or pigment in various applications.

Electronic Materials

The compound's electronic properties make it an attractive candidate for applications in organic electronics:

  • Organic Light Emitting Diodes (OLEDs): Due to its ability to emit light upon excitation, it can be incorporated into OLED devices.
  • Solar Cell Applications: Its electron-accepting properties are beneficial for developing organic photovoltaic cells.

Case Study 1: Synthesis of Pyridine Derivatives

A study demonstrated the use of this compound as a precursor in synthesizing various pyridine derivatives through nucleophilic substitution reactions. The results indicated high yields and selectivity for desired products, showcasing its effectiveness as a synthetic building block.

Case Study 2: Photochemical Behavior

Research investigating the photochemical behavior of this compound revealed that it could initiate polymerization under UV light exposure. The study highlighted its potential as a photoinitiator in developing UV-curable coatings and adhesives.

Case Study 3: Electronic Properties

In another study focused on organic electronics, this compound was incorporated into OLEDs. The devices exhibited enhanced performance metrics, including improved brightness and efficiency, demonstrating the compound's utility in electronic applications.

Data Tables

Application TypeSpecific Use
Organic SynthesisReagent for nucleophilic substitutions
PhotochemistryPhotoinitiators for polymerization
Electronic MaterialsComponents in OLEDs and solar cells

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Brominated Pyridine Derivatives

2-Bromo-3-methylpyridine
  • Structure : A simple pyridine derivative with bromine at the 2-position and a methyl group at the 3-position.
  • Synthesis : Typically prepared via direct bromination or cross-coupling reactions.
  • Key Differences: Lacks the ionic pyridinium core and dicyanomethylide group. Methyl substituent is electron-donating, leading to reduced electrophilicity compared to the target compound. Safety data indicates moderate toxicity (HazCom 2012 compliance), with handling precautions for brominated aromatics .
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
  • Structure : Pyridine with bromine at the 5-position, an ethynyl group (protected by trimethylsilyl) at the 3-position, and an amine at the 2-position.
  • Synthesis: Sonogashira coupling or alkyne insertion methods.
  • Key Differences: Ethynyl group is electron-withdrawing but less polarizing than dicyanomethylide. Trimethylsilyl protection enhances stability but limits reactivity in subsequent transformations .

Pyridinium Salts

3-Bromo-1-[4-methyl-4-(phenylsulfonyl)pentyl]pyridinium bromide
  • Structure : Pyridinium salt with bromine at the 3-position and a sulfonyl-containing alkyl chain.
  • Key Differences: Sulfonyl group is electron-withdrawing but less so than dicyanomethylide. Bulky alkyl chain reduces solubility in polar solvents compared to the target compound .
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
  • Structure: A partially saturated pyridinone derivative with bromine and trifluoromethyl groups.
  • Key Differences: Trifluoromethyl group enhances electrophilicity but lacks the conjugated cyano groups of dicyanomethylide. Safety data highlights respiratory and skin irritation risks, common to halogenated pyridines .

Fused Heterocycles with Bromine

6-Bromo-1,3-di-2-propynyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
  • Structure: Fused imidazo-pyridinone with bromine and propargyl groups.
  • Synthesis: Alkylation of imidazo-pyridinone precursors.
  • Key Differences :
    • Fused ring system increases planarity and conjugation, enhancing stability.
    • Propargyl groups introduce alkyne reactivity absent in the target compound .
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine
  • Structure : Pyrrolopyridine with bromine and ethynylpyridine substituents.
  • Synthesis: Sonogashira coupling (similar to methods for introducing alkynes).
  • Key Differences: Non-ionic structure with lower solubility in polar solvents. Ethynylpyridine substituent enables π-π stacking but lacks the charge stabilization of pyridinium salts .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties Synthesis Method
3-Bromo-1-(dicyanomethylide)pyridinium Pyridinium salt Br (3-position), N≡C–C≡N– (1-) High polarity, electrophilic, soluble in polar solvents Quaternization + bromination
2-Bromo-3-methylpyridine Pyridine Br (2-), CH₃ (3-) Moderate electrophilicity, volatile Direct bromination
5-Bromo-3-((TMS)ethynyl)pyridin-2-amine Pyridine Br (5-), TMS-ethynyl (3-) Stabilized alkyne, limited reactivity Sonogashira coupling
6-Bromo-1,3-di-propargyl-imidazo-pyridinone Imidazo-pyridinone Br (6-), propargyl (1,3-) Planar, fused ring, high thermal stability Alkylation

Key Findings and Insights

Electronic Effects: The dicyanomethylide group in this compound confers stronger electron-withdrawing effects than sulfonyl, trifluoromethyl, or ethynyl groups in analogues, enhancing its electrophilicity and utility in charge-driven reactions.

Solubility : Ionic pyridinium salts generally exhibit higher solubility in polar solvents (e.g., DMF, DMSO) compared to neutral bromopyridines or fused heterocycles.

Reactivity: The target compound’s ionic nature and substituents make it more reactive in nucleophilic substitutions and catalytic cycles, whereas fused heterocycles (e.g., imidazo-pyridinones) prioritize stability and planar conjugation .

Q & A

Q. Methodological Recommendations :

  • Prioritize HPLC with UV/Vis detection for purity analysis (>95% required for kinetic studies).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation during synthesis.
  • Validate computational models with experimental kinetic isotope effects (KIEs).

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